molecular formula C5H7N3S B3266115 3-Amino-2-cyanobut-2-enethioamide CAS No. 41808-30-4

3-Amino-2-cyanobut-2-enethioamide

Cat. No. B3266115
CAS RN: 41808-30-4
M. Wt: 141.2 g/mol
InChI Key: JQWNLZOXXAMQLU-ARJAWSKDSA-N
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Description

3-Amino-2-cyanobut-2-enethioamide is a chemical compound with the molecular formula C5H7N3S and a molecular weight of 141.2 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 3-Amino-2-cyanobut-2-enethioamide involves a reaction with ammonia in methanol . A solution of V-2 (30 g, 210 mmol) in a saturated solution of ammonia in methanol (500 mL) was stirred at room temperature overnight. The methanol was then removed under reduced pressure, the aqueous layer was left to stand overnight, and the precipitate was collected to provide compound V-3 (24 g, yield 80%) .


Molecular Structure Analysis

The IUPAC name for 3-Amino-2-cyanobut-2-enethioamide is (2E)-3-amino-2-cyano-2-butenethioamide . The InChI code for this compound is 1S/C5H7N3S/c1-3(7)4(2-6)5(8)9/h7H2,1H3,(H2,8,9)/b4-3+ .


Chemical Reactions Analysis

The synthesis of 3-Amino-2-cyanobut-2-enethioamide involves a reaction with ammonia in methanol . More detailed information about the chemical reactions involving this compound may be found in the referenced papers .


Physical And Chemical Properties Analysis

3-Amino-2-cyanobut-2-enethioamide is a powder at room temperature . It has a melting point of 179-180 degrees Celsius . The compound has a molecular weight of 141.2 .

Scientific Research Applications

Chemical Reactions and Synthesis

The compound 3-Amino-2-cyanobut-2-enethioamide exhibits versatility in chemical reactions and synthesis. For example, Yasunami et al. (1981) demonstrated its reaction with enamines derived from isobutyraldehyde to produce 2-amino derivatives of 1,2-dihydroazulene, leading to the formation of 1,2-dimethylazulenes upon heating with sulfuric acid (Yasunami et al., 1981). Additionally, Dotsenko et al. (2006) described the use of 3-Amino-2-cyanobut-2-enethioamide in a convenient Mannich-Type one-pot synthesis of pyrimido[6,1-b][1,3,5]thiadiazines (Dotsenko et al., 2006).

Catalyst Development

The compound's role in catalyst development was highlighted by Buitrago et al. (2012), who used amino acid-based ligands with functionalities, including thioamide, for the asymmetric transfer hydrogenation of heteroaromatic ketones (Buitrago et al., 2012).

Bioavailability Studies

In bioavailability studies, Duncan et al. (1992) used a stable isotopic form of a similar compound, BMAA (2-Amino-3-(methylamino)propanoic acid), to assess its oral bioavailability in primates, finding high absorption into the systemic circulation (Duncan et al., 1992).

Antimicrobial Activity

Kibou et al. (2022) developed a multicomponent one-pot reaction for the synthesis of 2-amino-3-cyanopyridine derivatives, showing potential antibacterial activity. This underlines the application of similar compounds in the development of antimicrobial agents (Kibou et al., 2022).

Mechanism of Action

The mechanism of action of 3-Amino-2-cyanobut-2-enethioamide is not explicitly mentioned in the available resources .

Safety and Hazards

The safety information for 3-Amino-2-cyanobut-2-enethioamide can be found in the Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

(Z)-3-amino-2-cyanobut-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3(7)4(2-6)5(8)9/h7H2,1H3,(H2,8,9)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWNLZOXXAMQLU-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=S)N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-cyanobut-2-enethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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